

Solubility Profile of Dibenzyl L-glutamate Tosylate: A Technical Guide

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Compound of Interest

Compound Name: *Dibenzyl L-glutamate tosylate*

Cat. No.: *B555364*

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Introduction

Dibenzyl L-glutamate tosylate is a protected form of the amino acid L-glutamic acid, widely utilized as an intermediate in peptide synthesis and various other applications within organic chemistry and drug development. A thorough understanding of its solubility in common laboratory solvents is critical for its effective use in reaction setups, purification processes, and formulation development. This technical guide provides a summary of the available solubility data for **Dibenzyl L-glutamate tosylate** and presents a detailed experimental protocol for determining its solubility in a broader range of solvents.

Physicochemical Properties

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₂₆ H ₂₉ NO ₇ S |
| Molecular Weight | 499.58 g/mol [1] |
| Appearance | White to off-white powder or crystalline solid[1] |
| Melting Point | 142-147 °C[1] |

Solubility Data

Comprehensive quantitative solubility data for **Dibenzyl L-glutamate tosylate** across a wide array of common laboratory solvents is not readily available in published literature. However, existing sources provide some qualitative and semi-quantitative information. The tosylate counterion is generally understood to enhance the solubility of the compound in organic solvents[1].

The table below summarizes the available data. It is important to note that solubility can be significantly influenced by factors such as solvent purity (e.g., water content), temperature, and the physical form of the solute.

| Solvent | Solvent Type | Solubility | Conditions |
|---------------------------|---------------|------------------------|--|
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL | Requires sonication; hygroscopic nature of DMSO can impact solubility. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble[2][3] | - |
| Ethanol | Polar Protic | Slightly Soluble[2][3] | Requires sonication[2][3]. |
| Methanol | Polar Protic | Slightly Soluble[2][3] | - |
| Water | Polar Protic | Limited[1] | - |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the equilibrium solubility of **Dibenzyl L-glutamate tosylate** in various laboratory solvents. This protocol is based on the widely used shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of **Dibenzyl L-glutamate tosylate** in a given solvent at a specified temperature.

Materials:

- **Dibenzyl L-glutamate tosylate** (solid)
- Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Acetone, Ethyl Acetate, Tetrahydrofuran, Dichloromethane, Toluene, Hexane) of appropriate purity
- Vials with screw caps
- Orbital shaker or vortex mixer
- Thermostatically controlled environment (e.g., incubator, water bath)
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- HPLC system with a suitable detector (e.g., UV) and column
- Volumetric flasks and pipettes

Procedure:

- Sample Preparation:
 - Add an excess amount of solid **Dibenzyl L-glutamate tosylate** to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
 - Add a known volume of the desired solvent to each vial.
- Equilibration:
 - Securely cap the vials.
 - Place the vials in a thermostatically controlled shaker or on a vortex mixer at a constant temperature (e.g., 25 $^{\circ}\text{C}$).
 - Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined empirically.
- Phase Separation:

- After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
- To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
- Sample Collection and Dilution:
 - Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
 - Immediately filter the collected supernatant through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles.
 - Perform an accurate dilution of the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.
- Quantification by HPLC:
 - Prepare a series of standard solutions of **Dibenzyl L-glutamate tosylate** of known concentrations.
 - Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
 - Analyze the diluted sample solution under the same HPLC conditions.
 - Determine the concentration of the diluted sample by interpolating its response from the calibration curve.
- Data Calculation:
 - Calculate the original concentration of the saturated solution by taking into account the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.



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Caption: Workflow for determining the equilibrium solubility of a compound.

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